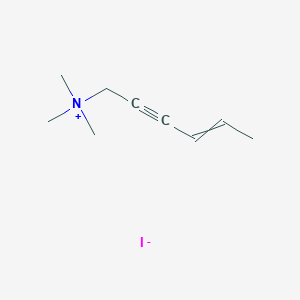
N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide: is a quaternary ammonium salt. Quaternary ammonium salts are compounds in which a nitrogen atom is bonded to four organic groups, resulting in a positively charged nitrogen atom. This particular compound features a hex-4-en-2-yn-1-aminium backbone with three methyl groups attached to the nitrogen atom and an iodide counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide typically involves the quaternization of a tertiary amine. One common method is to react hex-4-en-2-yn-1-amine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone at room temperature. The reaction proceeds as follows:
Hex-4-en-2-yn-1-amine+Methyl iodide→N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar quaternization reactions but with optimized conditions for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Elimination Reactions: Under basic conditions, the compound can undergo Hofmann elimination to form an alkene.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Require strong bases such as sodium hydroxide or potassium hydroxide at elevated temperatures.
Major Products:
Substitution Reactions: Produce corresponding quaternary ammonium salts with different counterions.
Elimination Reactions: Yield alkenes as the major products.
Applications De Recherche Scientifique
N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its potential antimicrobial properties due to its quaternary ammonium structure.
Medicine: Explored for use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of surfactants and detergents, enhancing their effectiveness.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide involves its interaction with cellular membranes. The positively charged ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its ability to act as a phase-transfer catalyst is due to its capacity to facilitate the transfer of reactants between different phases, thereby increasing reaction rates.
Comparaison Avec Des Composés Similaires
- N,N,N-Trimethylhex-4-en-2-yn-1-aminium chloride
- N,N,N-Trimethylhex-4-en-2-yn-1-aminium bromide
- N,N,N-Trimethylhex-4-en-2-yn-1-aminium hydroxide
Comparison: N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide is unique due to its iodide counterion, which can influence its solubility and reactivity compared to its chloride, bromide, and hydroxide counterparts. The iodide ion is larger and less nucleophilic than chloride and bromide, which can affect the compound’s behavior in substitution reactions. Additionally, the iodide salt may have different antimicrobial efficacy and phase-transfer catalytic properties compared to its analogs.
Propriétés
Numéro CAS |
66472-15-9 |
|---|---|
Formule moléculaire |
C9H16IN |
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
hex-4-en-2-ynyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C9H16N.HI/c1-5-6-7-8-9-10(2,3)4;/h5-6H,9H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
HWHSOZHHGXMFQY-UHFFFAOYSA-M |
SMILES canonique |
CC=CC#CC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


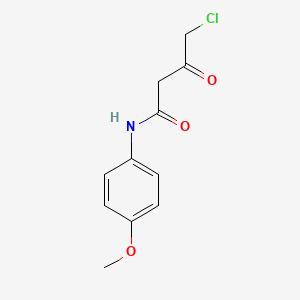

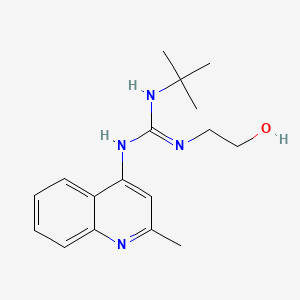

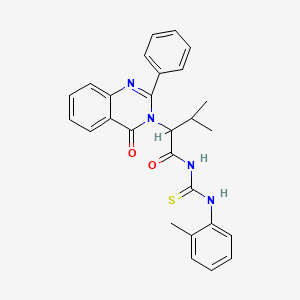
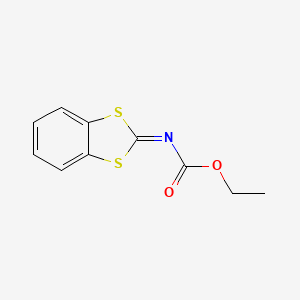
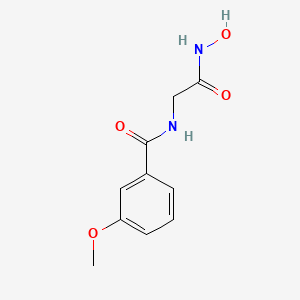



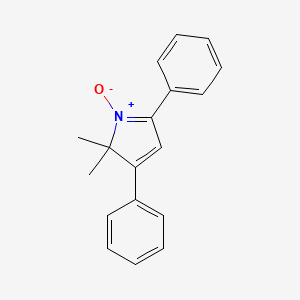

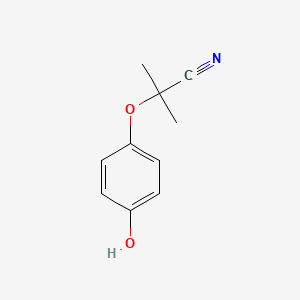
![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
